(5-Chlorothiophen-2-yl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone
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Description
(5-Chlorothiophen-2-yl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H20ClNO2S2 and its molecular weight is 381.93. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
The synthesis and characterization of structurally related compounds have been extensively studied to understand their molecular and crystal structures. For example, Lakshminarayana et al. (2009) explored the crystal and molecular structure of a compound with a similar structural motif, emphasizing the importance of intermolecular hydrogen bonds in determining molecular arrangement and stability (Lakshminarayana et al., 2009).
Isomorphism Studies
Research on isomorphous structures, such as those conducted by Swamy et al. (2013), reveals the adherence to the chlorine-methyl exchange rule, highlighting the significance of structural disorders and their impact on isomorphism detection, which is crucial for understanding molecular similarities and differences (Swamy et al., 2013).
Receptor Activation and Antagonist Discovery
Studies on receptor activation, like the work of Colpaert et al. (2004), provide insights into the therapeutic potential of related compounds in treating neuropathic pain and allodynia through receptor targeting, offering a glimpse into their medical application without directly addressing drug usage (Colpaert et al., 2004). Furthermore, the discovery of potent antagonists for specific receptors, as reported by Romero et al. (2012), underlines the compound's relevance in drug discovery and development, particularly in the modulation of receptor activity (Romero et al., 2012).
properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2S2/c1-22-14-2-4-15(5-3-14)23-12-13-8-10-20(11-9-13)18(21)16-6-7-17(19)24-16/h2-7,13H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQRAJZFXMYCJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chlorothiophen-2-yl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.